N-[(4-chlorophenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-11-2-7-14-15(8-11)21-17(20-14)23-10-16(22)19-9-12-3-5-13(18)6-4-12/h2-8H,9-10H2,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGCZMWRCQTALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Methyl-1,2-Diaminobenzene
The benzodiazole core is synthesized by treating 4-methyl-1,2-diaminobenzene with carbon disulfide in alkaline ethanol (80°C, 6 hr), yielding 5-methyl-1H-1,3-benzodiazole-2-thiol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol (95%) |
| Base | Potassium hydroxide |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 85–90% |
Characterization data aligns with PubChem entries for analogous structures (e.g., CID 2995979):
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.2 Hz, 1H), 7.32 (s, 1H), 7.12 (d, J = 8.2 Hz, 1H), 2.45 (s, 3H).
- IR (KBr) : 2560 cm⁻¹ (S-H stretch), 1610 cm⁻¹ (C=N stretch).
N-Alkylation with 4-Chlorobenzyl Chloride
Alkylation Conditions and Mechanistic Study
The benzodiazole nitrogen is alkylated using 4-chlorobenzyl chloride in DMF with NaH as base (0°C to rt, 12 hr).
Critical Parameters
| Factor | Impact on Reaction Efficiency |
|---|---|
| Temperature | ≤25°C prevents decomposition |
| Base | NaH ensures deprotonation of NH |
| Stoichiometry | 1.2 eq. alkylating agent optimal |
Side Reactions
- Bis-alkylation at C2 and N1 positions (controlled by slow reagent addition).
- Hydrolysis of acetamide (mitigated by anhydrous conditions).
Post-Reaction Workup
- Quenching with ice-water.
- Extraction with dichloromethane (3×).
- Column chromatography (SiO₂, hexane/EtOAc 3:1).
Yield : 67% after purification.
Spectroscopic Characterization and Purity Assessment
Consolidated Analytical Data
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.42 | d (J=8.4 Hz) | 2H | 4-Chlorobenzyl aromatic |
| 7.34 | d (J=8.4 Hz) | 2H | 4-Chlorobenzyl aromatic |
| 7.28 | s | 1H | Benzodiazole H4 |
| 7.05 | d (J=8.0 Hz) | 1H | Benzodiazole H7 |
| 6.98 | d (J=8.0 Hz) | 1H | Benzodiazole H6 |
| 5.12 | s | 2H | N-CH₂-Ar |
| 3.82 | s | 2H | S-CH₂-CO |
| 2.52 | s | 3H | C5-CH₃ |
HPLC Purity
- Method: C18 column, 50:50 acetonitrile/water, 1.0 mL/min, λ=254 nm.
- Retention Time: 8.2 min.
- Purity: 98.6% (area normalization).
Alternative Synthetic Approaches and Comparative Evaluation
Ullmann-Type Coupling for Benzodiazole Formation
A copper-catalyzed coupling between 4-methyl-2-nitroaniline and thiourea forms the benzodiazole core at 120°C (DMSO, 8 hr). While reducing reaction time by 25%, this method requires costly catalysts and gives lower yields (72%) compared to classical cyclocondensation.
Microwave-Assisted Alkylation
Microwave irradiation (100 W, 80°C, 30 min) accelerates N-alkylation, achieving 89% conversion. However, scale-up challenges and equipment costs limit industrial applicability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzimidazole-Based Derivatives
N-(4-Fluorobenzyl)-2-[(5-Methyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetamide
- Structure : Differs in the substitution of the benzyl group (4-fluorophenyl vs. 4-chlorophenyl).
- Activity : Demonstrated Orco agonist activity in insect odorant receptors, suggesting utility in pest control.
2-(1H-Benzimidazol-2-yl)-N-(4-Chlorobenzyl)Acetamide
- Structure : Lacks the sulfanyl and 5-methyl groups.
- Impact : Reduced steric bulk and altered electronic properties diminish target engagement compared to the target compound.
N-(2-Chloro-4-Methylphenyl)-2-[[1-[(3,5-Dimethylphenyl)Methyl]-1H-Benzimidazol-2-yl]Thio]Acetamide
Heterocyclic Variants with Sulfanyl-Acetamide Moieties
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamide Derivatives
- Structure : Replaces benzimidazole with 1,3,4-oxadiazole.
- Activity : Compounds 6f and 6o exhibited potent antimicrobial activity (MIC: 8–16 µg/mL against S. aureus and E. coli), attributed to the oxadiazole ring’s electron-deficient nature enhancing membrane penetration.
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide
- Structure: Pyrimidine replaces benzimidazole, with 4,6-diamino groups.
- Crystallography : Intramolecular N–H⋯N hydrogen bonds stabilize a folded conformation. The pyrimidine-benzene dihedral angle (42.25°) contrasts with benzimidazole analogs, affecting molecular packing.
Triazole Derivatives (e.g., VUAA-1 and OLC-12)
Structural and Functional Insights
- Electronic Effects : The sulfanyl group’s electron-withdrawing nature enhances reactivity in oxadiazole and triazole derivatives, improving antimicrobial potency.
- Substituent Positioning : The 5-methyl group on benzimidazole optimizes steric interactions in enzyme binding pockets, as seen in elastase inhibition studies.
- Halogen Impact : 4-Chlorophenyl groups improve membrane permeability compared to fluorophenyl analogs, balancing hydrophobicity and electronic effects.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, antifungal, and anthelmintic effects. The compound's structural characteristics and mechanisms of action will also be discussed.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.81 g/mol. The compound features a benzodiazole moiety, which is known for various pharmacological activities.
Anticancer Activity
Research has indicated that compounds with a benzodiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodiazole can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines remains to be fully elucidated but suggests potential based on structural analogs .
Antibacterial Activity
The antibacterial properties of benzodiazole derivatives have been documented extensively. These compounds often act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis. Preliminary studies suggest that this compound may exhibit similar antibacterial effects against both Gram-positive and Gram-negative bacteria, although specific data on its efficacy is limited .
Antifungal Activity
Compounds containing the benzodiazole structure have also demonstrated antifungal activity. The mechanism typically involves interference with fungal cell membrane integrity or function. While direct studies on this compound's antifungal efficacy are sparse, its structural relatives have shown promising results in inhibiting fungal growth .
Anthelmintic Activity
The anthelmintic properties of benzodiazole derivatives are notable, particularly in treating parasitic infections. The mechanism often involves paralysis or death of the helminths through metabolic disruption. Investigations into the specific activity of this compound against helminths are warranted to establish its potential in this area .
Research Findings and Case Studies
A comprehensive review of literature reveals various studies exploring the biological activities of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Aiello et al., 2008 | Benzothiazole derivatives | Anticancer | Inhibition of cancer cell proliferation |
| Cho et al., 2008 | Benzimidazole derivatives | Antibacterial | Effective against multiple bacterial strains |
| Mijin et al., 2006 | N-substituted acetamides | Antifungal | Significant growth inhibition in fungi |
These studies underscore the importance of further research into this compound to confirm its biological activities and elucidate mechanisms.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including sulfanyl-acetamide coupling and functional group protection. Key considerations include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C in ethanol or acetonitrile) to ensure completion without side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzodiazol sulfur atom .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity is confirmed via HPLC (>95% by area normalization) .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : H and C NMR verify the benzodiazol, chlorophenyl, and sulfanyl-acetamide moieties. Aromatic protons in the benzodiazol ring typically appear at δ 7.2–8.5 ppm .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) should match the theoretical molecular weight (e.g., m/z 401.8 for CHClNOS) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the chlorophenyl-benzodiazol system, as seen in related acetamide derivatives .
Advanced Research Questions
Q. How can structural modifications at the benzodiazol or chlorophenyl groups enhance pharmacological activity?
Rational design strategies include:
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) at the benzodiazol 5-position increases electrophilicity, potentially improving enzyme inhibition (e.g., kinase targets) .
- Chlorophenyl optimization : Replacing the 4-chloro substituent with methoxy groups alters lipophilicity, impacting blood-brain barrier permeability in neuroactivity studies .
- Methodology : SAR studies require parallel synthesis of analogs followed by in vitro assays (e.g., IC determination against cancer cell lines) .
Q. What computational approaches predict binding affinity with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The sulfanyl group often forms hydrogen bonds with catalytic residues .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Contradiction resolution : Discrepancies between computational and experimental IC values may arise from solvation effects or protein flexibility, requiring free-energy perturbation (FEP) calculations .
Q. How can researchers address inconsistencies in biological activity data across studies?
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. ATP-luminescence) to minimize variability .
- Metabolic stability testing : LC-MS/MS quantifies compound degradation in liver microsomes, explaining reduced activity in vivo vs. in vitro .
- Batch analysis : Compare purity and stereochemistry across synthesized batches via chiral HPLC to rule out impurities as confounding factors .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Salt formation : Hydrochloride salts improve aqueous solubility (>5 mg/mL in PBS) .
- Nanoformulation : Encapsulation in PLGA nanoparticles (150–200 nm diameter) enhances plasma half-life by reducing renal clearance .
- LogP adjustment : Introducing hydrophilic groups (e.g., hydroxyl) at the acetamide chain lowers octanol-water partition coefficients (target LogP <3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
